molecular formula C27H40O3 B1668217 Calcipotriene CAS No. 112965-21-6

Calcipotriene

Cat. No. B1668217
M. Wt: 412.6 g/mol
InChI Key: LWQQLNNNIPYSNX-JQWURIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcipotriene is a synthetic analog of vitamin D used to treat plaque psoriasis of the skin and scalp . It works by changing how the skin cells are made in the areas affected by psoriasis . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

A convergent approach for the total synthesis of calcipotriol, a proven vitamin D analog used for the treatment of psoriasis, has been described . This approach is not wedded to semisynthesis, and it covers both the A-ring and CD-ring .


Molecular Structure Analysis

The molecular formula of Calcipotriene is C27H40O3 . The molecular weight is 412.6 .


Chemical Reactions Analysis

Calcipotriol solid lipid nanoparticle (CPT-SLN) preparation methods have been introduced, and the stability of CPT-SLNs gel was evaluated by appearance, leakage rate, and content . The performance was stable in a low-temperature environment of 4 °C for 40 days .


Physical And Chemical Properties Analysis

Calcipotriene is a powder . Its melting point is between 166-168°C . The initial boiling point and boiling range is 582.0±50.0 °C .

Scientific Research Applications

1. Treatment Efficacy in Psoriasis

Calcipotriene, a synthetic analogue of 1,25‐dihydroxyvitamin D3, is effective in the topical treatment of psoriasis. Studies have shown significant clinical improvement in psoriasis patients receiving calcipotriene, with improvements observed as early as day 7 for scale and erythema, and by day 14 for thickness. Calcipotriene-induced improvement is associated with reduced interleukin‐8 and increased interleukin‐10 levels within lesions (Kang et al., 1998).

2. Safety Concerning Calcium and Bone Metabolism

Calcipotriene has been studied for its safety, particularly in relation to calcium and bone metabolism. A study involving patients with plaque psoriasis treated with topical calcipotriene found no adverse effects on calcium and bone metabolism during an 8-week study period (Guzzo et al., 1996).

3. Compatibility with Other Topical Medications

The compatibility of calcipotriene with other topical therapies used for psoriasis has been evaluated. This study is crucial as it addresses the practical aspect of patients combining different treatments, which may affect the stability and efficacy of calcipotriene (Patel et al., 1998).

4. Use in Combination Treatments

Calcipotriene is often used in combination with other treatments like corticosteroids. Such combinations can result in greater improvement and fewer side effects in psoriasis treatment. It's important to understand these combination regimens to optimize treatment efficacy and minimize adverse effects (Lebwohl, 1997).

5. Effectiveness in Other Dermatological Conditions

The efficacy of calcipotriene in conditions other than plaque-type psoriasis, like morphea or linear scleroderma, has been explored. This broadens the potential application of calcipotriene in dermatology, suggesting its utility in various skin disorders characterized by epidermal hyperproliferation (Cunningham et al., 1998).

6. Potential Adverse Skin Reactions

While primarily beneficial, it's important to note that calcipotriene can exacerbate certain conditions, like atopic dermatitis, under specific circumstances. Understanding these reactions helps in making informed decisions about its use in sensitive skin conditions (Turner et al., 2013).

7. Long-term Safety and Effectiveness

Long-term studies are crucial to understanding the safety profile of a medication over extended periods. A study assessing the long-term use of calcipotriene in plaque psoriasis patients indicated its effectiveness and safety, providing confidence in its use for chronic treatment (Cullen Si, 1996)

Safety And Hazards

Calcipotriene is fatal if swallowed, inhaled, or comes in contact with skin . It causes damage to organs through prolonged or repeated exposure . Therefore, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapours .

Future Directions

Calcipotriol plus 5-FU has shown high efficacy for the treatment of facial hypertrophic AKs . Future clinical trials with the standard inclusion criteria are needed to further validate and expand these findings .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQLNNNIPYSNX-UROSTWAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046648
Record name Calcipotriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calcipotriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.35e-02 g/L
Record name Calcipotriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation.
Record name Calcipotriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Calcipotriol

CAS RN

112965-21-6, 112828-00-9
Record name Calcipotriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112965-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcipotriene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112965216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcipotriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcipotriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 112828-00-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIPOTRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143NQ3779B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Calcipotriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcipotriene
Reactant of Route 2
Calcipotriene
Reactant of Route 3
Calcipotriene
Reactant of Route 4
Calcipotriene
Reactant of Route 5
Calcipotriene
Reactant of Route 6
Calcipotriene

Citations

For This Compound
5,720
Citations
A Highton, J Quell, Calcipotriene Study Group - Journal of the American …, 1995 - Elsevier
… , calcipotriene, for the treatment of plaque psoriasis. Methods: Twice-daily dosing of calcipotriene … Conclusion: This study provides evidence that calcipotriene is a safe, effective, and …
Number of citations: 90 www.sciencedirect.com
DM Ashcroft, ALW Po, HC Williams… - Archives of …, 2000 - jamanetwork.com
… with the addition of topical calcipotriene using the Psoriasis Area and … calcipotriene plus acitretin vs acitretin alone (12 weeks), 1.4 (95% confidence interval [CI], 1.0-1.9); calcipotriene …
Number of citations: 37 jamanetwork.com
BB Cunningham, IDR Landells, C Langman… - Journal of the American …, 1998 - Elsevier
… calcipotriene has not been reported. Objective: The purpose of this study was to evaluate the efficacy and safety of topical calcipotriene 0.005… scleroderma applied calcipotriene ointment …
Number of citations: 222 www.sciencedirect.com
S Bruce, WW Epinette, T Funicella, A Ison… - Journal of the American …, 1994 - Elsevier
… Background: Thetopical vitamin D analogue calcipotriene … the efficacy and safetyof calcipotriene ointment 0.005% versus … and plaqueelevation in calcipotriene-treated subjects were …
Number of citations: 131 www.sciencedirect.com
B Patel, S Siskin, R Krazmien, M Lebwohl - Journal of the American …, 1998 - jaad.org
… In addition to calcipotriene 0.005% ointment, five marketed products were used including 12… with calcipotriene ointment. In addition, salicylic acid was added to the calcipotriene …
Number of citations: 107 www.jaad.org
S Kang, S Yi, CEM Griffiths, L Fancher… - British Journal of …, 1998 - academic.oup.com
Calcipotriene is a synthetic analogue of 1,25‐dihydroxyvitamin D 3 established to be effective topically in the treatment of psoriasis. We investigated the early cellular and …
Number of citations: 119 academic.oup.com
GBE Jemec, C Ganslandt, JP Ortonne, Y Poulin… - Journal of the American …, 2008 - Elsevier
… Calcipotriene and betamethasone dipropionate have been combined in an ointment … effective than calcipotriene or betamethasone dipropionate alone. The use of calcipotriene plus a …
Number of citations: 137 www.sciencedirect.com
M Lebwohl, D Hecker, J Martinez, A Sapadin… - Journal of the American …, 1997 - Elsevier
… Concern over the use of calcipotriene before phototherapy has already been expressed. Our purpose was to study the impact of calcipotriene on the short-term clinical effects of UVA, …
Number of citations: 94 www.sciencedirect.com
M Lebwohl, A Yoles, K Lombardi, W Lou - Journal of the American …, 1998 - Elsevier
… Recently, calcipotriene ointment has been added to this … whether the addition of weekday calcipotriene to a pulse therapy … psoriasis were treated with calcipotriene ointment in the …
Number of citations: 166 www.sciencedirect.com
R Saraceno, T Gramiccia, P Frascione… - Expert opinion on …, 2009 - Taylor & Francis
… association of calcipotriene and betamethasone … calcipotriene cream with other topical agents at acidic pH may result in the inactivation of calcipotriene; therefore, topical calcipotriene …
Number of citations: 32 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.